molecular formula C12H20O4S B14320364 2-Tert-butyl-4-methylphenol;methanesulfonic acid CAS No. 103059-07-0

2-Tert-butyl-4-methylphenol;methanesulfonic acid

Cat. No.: B14320364
CAS No.: 103059-07-0
M. Wt: 260.35 g/mol
InChI Key: DJZQVAWMAIQYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to yellow-beige crystalline mass and is commonly used as a building block in various chemical syntheses . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can be used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50-100°C .

Industrial Production Methods

Industrial production of 2-tert-butyl-4-methylphenol involves the same alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant property is crucial in preventing oxidative damage in various applications. The molecular targets include reactive oxygen species and free radicals, which are neutralized through hydrogen atom transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-methylphenol is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various industrial applications .

Properties

CAS No.

103059-07-0

Molecular Formula

C12H20O4S

Molecular Weight

260.35 g/mol

IUPAC Name

2-tert-butyl-4-methylphenol;methanesulfonic acid

InChI

InChI=1S/C11H16O.CH4O3S/c1-8-5-6-10(12)9(7-8)11(2,3)4;1-5(2,3)4/h5-7,12H,1-4H3;1H3,(H,2,3,4)

InChI Key

DJZQVAWMAIQYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.